molecular formula C17H15F3N6O2S B10945448 ethyl 9-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 9-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10945448
M. Wt: 424.4 g/mol
InChI Key: UZNYQADQUUCLRI-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-inflammatory effects . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of ethyl 9-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps. The process typically starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sodium sulfate (Na2SO4) and chloroform (CHCl3) . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate (Na2CO3) for neutralization and chloroform (CHCl3) for extraction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 9-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has been extensively studied for its neuroprotective and anti-inflammatory properties. It has shown promising results in reducing the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, it has demonstrated potential in reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These properties make it a valuable compound in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Comparison with Similar Compounds

Similar compounds to ethyl 9-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate include other triazole-pyrimidine hybrids that have been studied for their pharmacological properties . These compounds share similar structural features and biological activities, but the presence of the trifluoromethyl group in the pyrazole ring of this compound enhances its pharmacological profile, making it unique among its peers.

Properties

Molecular Formula

C17H15F3N6O2S

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 12-methyl-4-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C17H15F3N6O2S/c1-4-28-16(27)13-9(3)12-14-22-11(24-26(14)7-21-15(12)29-13)6-25-8(2)5-10(23-25)17(18,19)20/h5,7H,4,6H2,1-3H3

InChI Key

UZNYQADQUUCLRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CN4C(=CC(=N4)C(F)(F)F)C)C

Origin of Product

United States

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